molecular formula C7H4BrF2NO2 B2393621 5-Bromo-3-(difluoromethyl)picolinic acid CAS No. 1404337-62-7

5-Bromo-3-(difluoromethyl)picolinic acid

Cat. No.: B2393621
CAS No.: 1404337-62-7
M. Wt: 252.015
InChI Key: WXGJOGWCUJJETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(difluoromethyl)picolinic acid is a chemical compound with the molecular formula C7H4BrF2NO2 and a molecular weight of 252.02 g/mol It is a derivative of picolinic acid, where the bromine atom is substituted at the 5-position and the difluoromethyl group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(difluoromethyl)picolinic acid typically involves the bromination of 3-(difluoromethyl)picolinic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. The general synthetic route can be summarized as follows:

    Starting Material: 3-(difluoromethyl)picolinic acid.

    Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(difluoromethyl)picolinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

5-Bromo-3-(difluoromethyl)picolinic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals with specific functionalities.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(difluoromethyl)picolinic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and difluoromethyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on target proteins, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)picolinic acid: Lacks the bromine substitution, which may affect its reactivity and binding properties.

    5-Bromopicolinic acid: Lacks the difluoromethyl group, which influences its chemical behavior and applications.

    3-Bromo-5-(trifluoromethyl)picolinic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different electronic and steric effects.

Uniqueness

5-Bromo-3-(difluoromethyl)picolinic acid is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical and physical properties. These substitutions enhance its utility in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

5-bromo-3-(difluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-3-1-4(6(9)10)5(7(12)13)11-2-3/h1-2,6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGJOGWCUJJETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.